6-(Biphenyl-4-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1,1’-biphenyl]-4-yl-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazoles and thiadiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1’-biphenyl]-4-yl-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-mercapto-3-(1-methyl-4-piperidinyl)-1,2,4-triazole with 4-bromobiphenyl under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[1,1’-biphenyl]-4-yl-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
6-[1,1’-biphenyl]-4-yl-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[1,1’-biphenyl]-4-yl-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a phenyl group instead of a biphenyl group.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Different heterocyclic system but similar biological activities.
1,3,4-thiadiazole derivatives: Share the thiadiazole moiety but differ in other structural aspects.
Uniqueness
6-[1,1’-biphenyl]-4-yl-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a biphenyl group, a piperidinyl group, and a triazolo-thiadiazole core. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C21H21N5S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H21N5S/c1-25-13-11-17(12-14-25)19-22-23-21-26(19)24-20(27-21)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3 |
InChI Key |
UYOCDFIMHGJDGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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